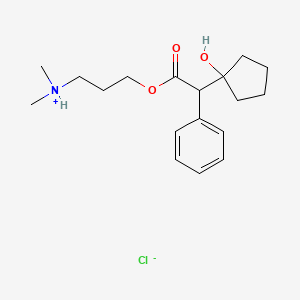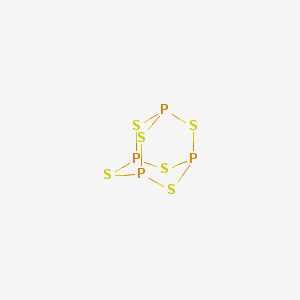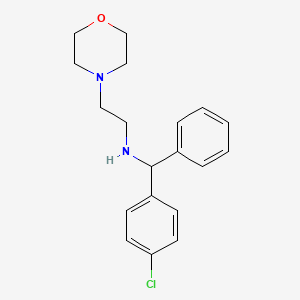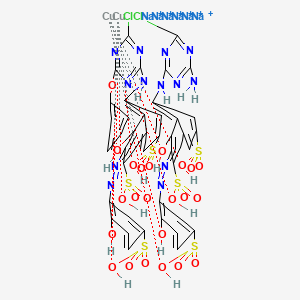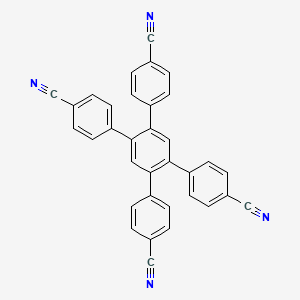
Silaid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silaid is a chemical compound with the molecular formula C17H21ClO2Si . It is known for its unique properties and applications in various fields, including agriculture and horticulture. This compound has been studied for its role in facilitating mechanical harvesting of fruits, particularly sour cherries .
Vorbereitungsmethoden
The preparation of Silaid involves several synthetic routes and reaction conditions. One common method includes the use of tetraethyl orthosilicate (TEOS) as a precursor. The synthesis process typically involves the following steps:
Hydrolysis and Condensation: TEOS is hydrolyzed in the presence of water and an acid catalyst to form silicic acid. This is followed by condensation reactions to form a silica network.
Functionalization: The silica network is then functionalized with organic groups to form the desired compound, this compound.
Industrial production methods for this compound often involve large-scale synthesis using similar principles but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Silaid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Silaid has a wide range of scientific research applications, including:
Environmental Remediation: This compound has been used in environmental applications, such as wastewater purification and soil remediation.
Industrial Applications: This compound is used in the production of silica-based materials, which have applications in various industries, including electronics and construction.
Wirkmechanismus
The mechanism of action of Silaid involves its interaction with specific molecular targets and pathways. In agricultural applications, this compound works by reducing the fruit removal force, which facilitates mechanical harvesting. This is achieved through its interaction with the plant’s cellular structures, leading to changes in the mechanical properties of the fruit .
In biomedical applications, this compound-based nanoparticles interact with cellular membranes and intracellular targets to deliver therapeutic agents effectively. The nanoparticles can be functionalized to target specific cells or tissues, enhancing their efficacy and reducing side effects .
Vergleich Mit ähnlichen Verbindungen
Silaid can be compared with other similar compounds, such as tetraethyl orthosilicate (TEOS) and silica nanoparticles . While TEOS is a common precursor in the synthesis of silica-based compounds, this compound offers unique advantages in terms of its functionalization and applications .
Similar compounds include:
Tetraethyl Orthosilicate (TEOS): Used as a precursor in the synthesis of silica-based materials.
Silica Nanoparticles: Widely used in biomedical and environmental applications due to their high surface area and biocompatibility.
This compound’s uniqueness lies in its specific functionalization, which allows for targeted applications in agriculture and biomedicine.
Eigenschaften
CAS-Nummer |
41289-08-1 |
|---|---|
Molekularformel |
C17H21ClO2Si |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
2-chloroethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C17H21ClO2Si/c1-21(13-12-18,19-14-16-8-4-2-5-9-16)20-15-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI-Schlüssel |
HGOBZGOWIVLKDF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


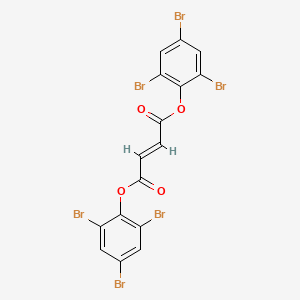
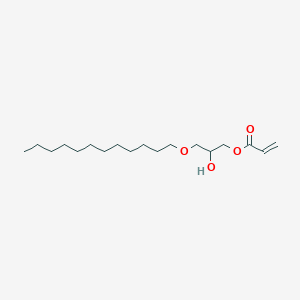
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
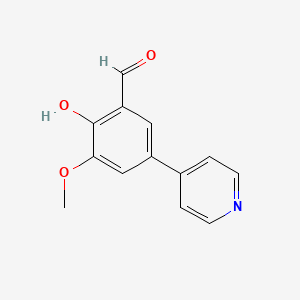
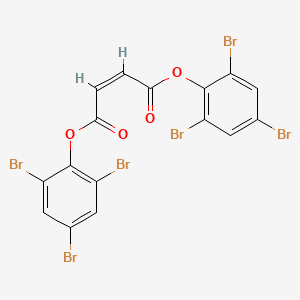
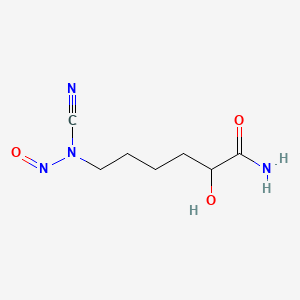
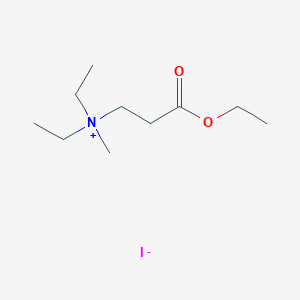
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
